7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione
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Overview
Description
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione is a chemical compound with the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with an aziridine derivative, followed by oxidation to form the desired spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom and spirocyclic structure play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
7-iodo-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione: Contains an iodine atom instead of a methoxy group.
Uniqueness
7-methoxy-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and stability compared to its hydroxy and iodo counterparts.
Properties
IUPAC Name |
7-methoxy-4λ6-thia-5-azaspiro[2.5]octane 4,4-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-11-6-4-7(2-3-7)12(9,10)8-5-6/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYBZSLCGAYPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(CC2)S(=O)(=O)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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